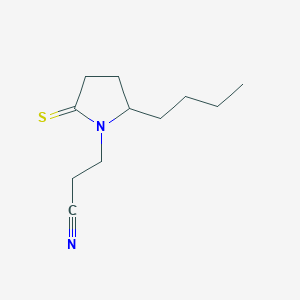
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is an organic compound with the molecular formula C11H18N2S It is characterized by a pyrrolidine ring substituted with a butyl group and a thioxo group, along with a propanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the butyl and thioxo groups. One common method involves the use of butylamine and a thioxo reagent under controlled conditions to achieve the desired substitution on the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-thioxopyrrolidin-1-yl)butanenitrile: Similar structure but with a butanenitrile side chain instead of propanenitrile.
Uniqueness
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is unique due to the presence of both a butyl and a thioxo group on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-(2-butyl-5-sulfanylidenepyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H18N2S/c1-2-3-5-10-6-7-11(14)13(10)9-4-8-12/h10H,2-7,9H2,1H3 |
InChI Key |
UXHDTDLPDOIFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=S)N1CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















